molecular formula C17H15O7+ B083408 Malvidin CAS No. 10463-84-0

Malvidin

Cat. No.: B083408
CAS No.: 10463-84-0
M. Wt: 331.3 g/mol
InChI Key: KZMACGJDUUWFCH-UHFFFAOYSA-O
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Description

Malvidin is a naturally occurring anthocyanidin, a subclass of flavonoids responsible for the red, purple, and blue pigmentation in fruits, flowers, and vegetables . It is chemically designated as 3',5'-dimethoxy-3,4',5,7-tetrahydroxyflavylium cation (PubChem CID: 159287) and is distinguished by methyl groups at the 3' and 5' positions on its B-ring . This compound is predominantly found in glycosylated forms, such as this compound-3-O-glucoside and this compound-3,5-di-O-glucoside, which enhance its stability and solubility . Key dietary sources include red grapes, blueberries, blackberries, and red wine, where it constitutes up to 57–87% of total anthocyanins in wines .

This compound is biosynthesized via the phenylpropanoid pathway, a branch of plant secondary metabolism that also produces other phenolic compounds . Its bioactivities include potent antioxidant, anti-inflammatory, and cardioprotective effects, mediated through mechanisms such as reactive oxygen species (ROS) scavenging, inhibition of NF-κB signaling, and upregulation of antioxidant enzymes like superoxide dismutase (SOD) .

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMACGJDUUWFCH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15O7+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

643-84-5 (chloride)
Record name Malvidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30146622
Record name Malvidin
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URL https://comptox.epa.gov/dashboard/DTXSID30146622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10463-84-0
Record name Malvidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10463-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malvidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malvidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anti-Inflammatory Properties

Malvidin exhibits notable anti-inflammatory effects, particularly through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that this compound and its glycosides can selectively inhibit COX-2, which is associated with inflammatory processes. In a study evaluating the anti-inflammatory activity of this compound derivatives, this compound demonstrated a significant ability to inhibit COX-2 activity, suggesting its potential in treating inflammatory conditions such as arthritis and Alzheimer's disease .

Table 1: COX Inhibition Activity of this compound Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound12.452.76
This compound 3-glucoside74.7839.92
This compound 3,5-diglucoside90.3666.45

Antioxidant Activity

This compound's antioxidant properties have been extensively studied, revealing its ability to mitigate oxidative stress in various cell types. In experiments involving lipopolysaccharide-induced inflammation in THP-1 cells, this compound treatment led to significant reductions in markers of oxidative stress such as malondialdehyde and nitric oxide levels . Additionally, this compound enhanced the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, further supporting its role as a natural antioxidant.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective potential, particularly in models of neurodegenerative diseases like Parkinson's disease. In animal models treated with rotenone to induce Parkinson's-like symptoms, this compound administration resulted in improved behavioral outcomes and reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha . These findings suggest that this compound may offer protective benefits against neurodegeneration.

Anticancer Properties

This compound has shown promise as an anticancer agent through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression. Its ability to inhibit cell proliferation and induce apoptosis has been documented in several studies focusing on different cancer cell lines . Furthermore, this compound's glycosides have been reported to exhibit synergistic effects when combined with other phytochemicals, enhancing their overall anticancer efficacy.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. A recent study indicated that this compound exhibited significant antileishmanial activity against Leishmania species while showing lower toxicity to mammalian cells compared to conventional treatments . This suggests that this compound could be a viable candidate for developing new antimicrobial therapies.

Cardiovascular Health

The cardiovascular benefits of this compound are attributed to its ability to improve endothelial function and reduce oxidative stress within vascular tissues. Epidemiological studies have linked dietary intake of anthocyanins like this compound with decreased risks of cardiovascular diseases . The mechanisms involve modulation of lipid metabolism and reduction of inflammation within blood vessels.

Chemical Reactions Analysis

Structural Characteristics

Malvidin exists as a flavylium cation (C₁₇H₁₃O₇⁺) in acidic conditions, with deprotonation occurring at hydroxyl groups in positions 3 and 5 under physiological pH to form the this compound(1-) anion . The diglucoside form (M3,5diG) shows distinct reactivity compared to the monoglucoside (M3G) due to additional glycosylation at position 5 .

Key reaction steps:

  • Hydration : Flavylium cation → Hemiketal (rate constant kₕ = 0.12 s⁻¹ for M3G)

  • cis-trans Isomerization : Hemiketal → Chalcone (kᵢ = 1.1 × 10⁻³ s⁻¹ for M3G)

ParameterM3G ValueM3,5diG Value
Hydration Equilibrium (Kₕ)0.420.38
Isomerization Rate (kᵢ)1.1×10⁻³6.7×10⁻⁴
Reverse Isomerization (k₋ᵢ)3.2×10⁻⁴5.5×10⁻⁴

Data from pH jump experiments shows M3G reaches equilibrium 40% faster than M3,5diG due to reduced steric hindrance .

Basic Conditions (pH > 10)

The reaction mechanism shifts dramatically:

  • Rate-determining step : OH⁻ nucleophilic addition to quinoidal bases

  • M3G shows first-order kinetics (k = 0.045[OH⁻] s⁻¹)

  • M3,5diG forms transient B4²⁻ species through C4 hydroxylation (140[OH⁻] s⁻¹ pre-equilibrium)

Critical difference :

  • M3G produces colored oligomers (dimers/trimers)

  • M3,5diG degradation yields only monomeric products

Identified degradation products:

m/z RatioProposed Structure
9854,8-A-type dimer (M3G)
1511Dihydrated trimer (M3G)
199Syringic acid (both forms)

Degradation rates peak at physiological pH (7.4):

  • M3G: 5.2 × 10⁻⁶ s⁻¹

  • M3,5diG: 7.8 × 10⁻⁶ s⁻¹

¹H NMR analysis reveals glucose release coincides with dimer decomposition (τ = 48 hr at pH 7.4) .

Transition pH Range

The pH window where degradation dominates over equilibrium varies significantly:

PropertyM3G RangeM3,5diG Range
Transition pH6.8-8.27.1-7.9
Maximum k_degradation8.3×10⁻⁶9.1×10⁻⁶

This narrow transition range for M3,5diG explains its reduced stability in biological systems compared to M3G .

Kinetic Signatures

Reverse pH jump experiments reveal:

  • M3G : 92% flavylium recovery at pH 1

  • M3,5diG : 78% recovery with slower kinetics (τ = 23.4 min vs 14.7 min)

The delayed recovery in diglucoside derivatives confirms stabilized anionic intermediates through hydrogen bonding with the 5-O-glucoside group .

These findings demonstrate how glycosylation patterns fundamentally alter this compound's chemical behavior, with implications for food chemistry, nutraceutical stability, and plant biochemistry. The distinct oligomerization pathways between mono- and diglucosides suggest different evolutionary roles in plant pigmentation and defense mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences Among Anthocyanidins

Anthocyanidins share a flavylium cation backbone but differ in hydroxylation and methylation patterns, influencing their color, stability, and bioactivity. Key comparisons include:

Anthocyanidin Substituents Color Primary Sources Key Bioactivities
Malvidin 3',5'-OCH₃; 3,4',5,7-OH Red/Blue/Purple Grapes, berries, red wine Antioxidant, anti-inflammatory
Delphinidin 3',4',5'-OH; 3,5,7-OH Blue/Red Eggplant, pomegranate, hibiscus ROS scavenging, anti-cancer
Cyanidin 3',4'-OH; 3,5,7-OH Orange-Red Cherries, apples, blackberries Anti-diabetic, anti-obesity
Peonidin 3'-OCH₃; 3,4',5,7-OH Orange-Red Cranberries, plums, grapes Anti-aging, neuroprotection
Petunidin 3'-OCH₃; 4',5'-OH; 3,5,7-OH Purple/Blue Purple corn, passion fruit Anti-atherosclerotic

Structural Insights :

  • This compound’s 3',5'-methoxy groups enhance hydrophobicity and membrane permeability compared to hydroxyl-rich delphinidin, improving bioavailability .
  • Delphinidin’s three B-ring hydroxyls confer stronger antioxidant capacity in vitro, but this compound exhibits superior stability in acidic environments like wine .
Glycosylation Patterns and Stability

This compound’s glycosides vary in sugar moieties and conjugation sites, affecting stability and function:

Glycoside Form Abundance in Sources Thermal Stability (vs. Parent) Key Findings
This compound-3-O-glucoside Common in Vitis vinifera grapes (73–87% of wine anthocyanins) Moderate More stable at pH 3–4; degrades into quinones under heat
This compound-3,5-di-O-glucoside Dominant in hybrid grapes (e.g., Vitis amurensis) High Resists enzymatic degradation better than mono-glycosides
This compound-acetyl-glucoside Found in grape pomace (e.g., Malvasia di Lecce) Low Acetylation reduces solubility but enhances lipid interaction

Comparative Stability :

  • This compound-3,5-di-O-glucoside in hybrid grapes shows 1.5–2× higher thermal stability than this compound-3-O-glucoside in common grapes due to reduced susceptibility to hydrolysis .
  • Pelargonidin derivatives degrade 30% faster than this compound glycosides under UV light, highlighting this compound’s resilience in food processing .
Antioxidant and Anti-Inflammatory Activity vs. Non-Anthocyanin Compounds

This compound’s bioactivity contrasts with other polyphenols like resveratrol and catechin:

Compound Antioxidant Mechanism Anti-Inflammatory Targets Key Comparisons
This compound-3-glucoside Scavenges O₂⁻, OH• via Nrf2/HO-1 pathway Inhibits NF-κB, JNK, and TNF-α 2× more effective than catechin in lipid peroxidation assays
Resveratrol Activates SIRT1, enhances SOD Suppresses COX-2, IL-6 Superior to this compound in iron-catalyzed systems
Catechin Chelates metals, donates H⁺ Modulates MAPK pathways Less stable than this compound glycosides at pH > 4

Context-Dependent Efficacy :

  • In H₂O₂-myoglobin systems, this compound-3-glucoside (IC₅₀: 0.5 µM) outperforms catechin (IC₅₀: 1.2 µM) but is less effective than resveratrol (IC₅₀: 0.3 µM) .
  • This compound reduces LPS-induced IL-6 and TNF-α in macrophages by 40–60% at 200 µM, comparable to resveratrol but with earlier onset .
Bioavailability and Metabolic Pathways

This compound’s absorption and metabolism differ from smaller phenolics:

  • Absorption : this compound glycosides are hydrolyzed to aglycones in the intestine, with 0.5–1% bioavailability in humans, lower than resveratrol (2–5%) but higher than cyanidin .
  • Metabolites : Methylated and glucuronidated derivatives (e.g., this compound-3-glucuronide) dominate in plasma, exhibiting prolonged half-life (4–6 hrs) vs. delphinidin (2–3 hrs) .

Q & A

Q. How to optimize in vitro models for studying this compound’s cardioprotective effects?

  • Model Systems :
  • H9c2 Cardiomyocytes : Pretreatment with 10 μM this compound reduces LPS-induced apoptosis (TUNEL assay) by 50% via Bax/Bcl-2 ratio modulation .
  • Mitochondrial Assays : JC-1 staining shows this compound restores ΔΨm in septic hearts, preventing cytochrome c release .
  • Challenges : Ensure physiologically relevant doses (≤50 μM) to avoid artefactual toxicity .

Methodological Considerations

  • Data Contradictions : Always cross-validate LC-MS results with NMR or UV-Vis spectra to confirm this compound identity, as co-eluting phenolics (e.g., petunidin) may skew quantification .
  • Statistical Rigor : Use one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., dose-response studies) and report effect sizes (Cohen’s d) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malvidin
Reactant of Route 2
Malvidin

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